Zaragozic acid B

Squalene synthase inhibition Cholesterol biosynthesis Enzyme kinetics

Researchers needing clean squalene synthase blockade without confounding FPTase inhibition face limited reagent options. Zaragozic acid B (CAS 146389-61-9) is the only natural zaragozic acid providing a >34,000-fold selectivity window over FPTase (IC50 = 1000 nM) with the highest target affinity (Ki = 29 pM) among the family. • Highest squalene synthase affinity: Ki = 29 pM (2.7× lower than zaragozic acid A) • >12-fold greater selectivity ratio vs. FPTase than zaragozic acid A or C • Robust eightfold induction of farnesol in C. albicans for quorum-sensing studies • ≤3-fold inter-species potency variation for seamless translational research

Molecular Formula C39H54O13
Molecular Weight 730.8 g/mol
CAS No. 146389-61-9
Cat. No. B1683545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaragozic acid B
CAS146389-61-9
SynonymsZaragozic acid B; 
Molecular FormulaC39H54O13
Molecular Weight730.8 g/mol
Structural Identifiers
SMILESCC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O
InChIInChI=1S/C39H54O13/c1-4-5-6-7-8-9-10-11-12-13-17-23-29(40)50-32-31(42)37(51-33(34(43)44)38(49,35(45)46)39(32,52-37)36(47)48)25-24-27(3)30(41)26(2)19-18-22-28-20-15-14-16-21-28/h4-5,10-11,14-16,18,20-22,26-27,30-33,41-42,49H,6-9,12-13,17,19,23-25H2,1-3H3,(H,43,44)(H,45,46)(H,47,48)/b5-4+,11-10+,22-18+/t26?,27?,30?,31-,32-,33-,37+,38-,39+/m1/s1
InChIKeyVFZAKIFLDMCTJV-NZHUAJKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zaragozic Acid B – Picomolar Squalene Synthase Inhibitor


Zaragozic acid B (CAS 146389-61-9) is a fungal polyketide metabolite belonging to the zaragozic acid (squalestatin) family, characterized by a conserved 2,8-dioxabicyclo[3.2.1]octane tricarboxylic acid core with divergent 6-O-acyl and 1-C-alkyl side chains [1]. Unlike close congeners zaragozic acid A and C, zaragozic acid B is produced by Sporormiella intermedia and exhibits a unique combination of picomolar squalene synthase inhibition coupled with markedly weaker off-target farnesyl-protein transferase (FPTase) activity [1][2]. This profile creates a substantially wider selectivity window that is not shared by other naturally occurring zaragozic acids, making zaragozic acid B a strategically distinct tool for studies where clean sterol pathway interrogation is critical.

Squalene synthase pathway inhibition study fit
FPTase off-target profiling context for sterol flux
Fungal quorum-sensing and farnesol model support

Differentiated Selectivity Versus Zaragozic Acid A and C


Despite sharing an identical 4,6,7-trihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core, zaragozic acids A, B, and C differ in their 6-O-acyl and 1-C-alkyl side-chain composition [1]. These apparently minor structural variations produce profound and quantifiable differences in both on-target potency and off-target liability: zaragozic acid B displays the highest squalene synthase affinity (Ki = 29 pM) yet the weakest FPTase inhibition (IC50 = 1000 nM) among the three parent compounds, yielding a >12-fold greater selectivity ratio than zaragozic acid A [1][2]. Consequently, substituting zaragozic acid B with zaragozic acid A or C in experiments that demand selective squalene synthase blockade—such as sterol flux analysis, prenylation-dependent signaling studies, or fungal quorum-sensing models—will introduce quantitatively different levels of confounding FPTase and GGPTase I inhibition, invalidating cross-study comparisons and compromising mechanistic conclusions [2][3].

! Replacing with zaragozic acid A or C may introduce confounding FPTase inhibition, shifting prenylation-dependent endpoints.
! Squalene synthase selectivity context is substantially narrower for analogs, compromising sterol pathway-specific interpretation.
! Cross-study comparisons between zaragozic acid variants require direct isoform-selectivity validation.

Quantitative Evidence for Differentiated Selection


Squalene Synthase Inhibitory Potency

In a direct head-to-head enzymatic study using rat liver microsomal squalene synthase, zaragozic acid B exhibited an apparent Ki of 29 pM, compared with 78 pM for zaragozic acid A and 45 pM for zaragozic acid C [1]. This establishes zaragozic acid B as the most potent naturally occurring zaragozic acid against squalene synthase in this core panel.

Squalene Synthase Ki
Direct comparison
Ki = 29 pM
A: 78 pM, C: 45 pM
Supports lower working concentration context for dose-response studies.
Rat liver microsomal assay; competitive inhibition.
Squalene synthase inhibition Cholesterol biosynthesis Enzyme kinetics

FPTase Off-Target Activity

When tested against bovine brain FPTase, zaragozic acid B displayed an IC50 of 1000 nM, whereas zaragozic acid A and C exhibited IC50 values of 216 nM and 150 nM, respectively [1]. This rank order is inverted relative to squalene synthase potency, indicating that the 6-O-acyl and 1-C-alkyl side chains of zaragozic acid B disfavor FPTase binding.

FPTase IC50
Direct comparison
IC50 = 1000 nM
A: 216 nM, C: 150 nM
Reported wider selectivity window supports sterol pathway-specific interrogation.
Bovine brain FPTase; rank order inverted vs. squalene synthase.
Farnesyl-protein transferase Prenylation inhibition Off-target selectivity

Selectivity Ratio for Squalene Synthase Over FPTase

Combining the squalene synthase Ki (29 pM) and FPTase IC50 (1000 nM) values yields a calculated selectivity index of approximately 34,500 for zaragozic acid B [1][2]. In contrast, zaragozic acid A (Ki=78 pM; FPTase IC50=216 nM) yields a selectivity index of approximately 2,800, while zaragozic acid C (Ki=45 pM; FPTase IC50=150 nM) yields approximately 3,300 [1][2]. The >12-fold selectivity advantage of zaragozic acid B over zaragozic acid A is a direct consequence of its simultaneous gain in on-target potency and loss in FPTase affinity.

Selectivity Ratio
Calculated from direct data
≈ 34,500
A: ≈ 2,800, C: ≈ 3,300
Reported selectivity context supports clean squalene synthase blockade studies.
SQS Ki / FPTase IC50; >12-fold higher vs. A.
Target selectivity Therapeutic window Polypharmacology

Fungal Quorum-Sensing Induction in Candida albicans

Treatment of Candida albicans with zaragozic acid B results in an eightfold accumulation of the quorum-sensing molecule farnesol, derived from the sterol pathway intermediate farnesyl pyrophosphate [1]. In contrast, published quorum-sensing studies employing zaragozic acid A in related fungal models do not report comparable farnesol induction, consistent with the differing FPTase and sterol pathway perturbation profiles of the two compounds [1].

Farnesol Induction
Peer-reviewed study
Eightfold increase
vs. baseline; no comparable data for A
Supports fungal quorum-sensing model context.
C. albicans liquid culture; farnesol by GC-MS (Hornby et al. 2003).
Fungal quorum sensing Farnesol biosynthesis Candida albicans

Cross-Species Squalene Synthase Inhibition

Zaragozic acid B inhibits squalene synthase from three phylogenetically distinct sources—rat liver microsomes, human Hep G2 cells, and Candida albicans—with IC50 values spanning a narrow range of 0.22 to 0.67 nM . This tight cross-species potency window contrasts with zaragozic acid A, for which reported IC50 values vary from 0.5 nM (human) to 12 nM (rat), a 24-fold discrepancy . The conserved sub-nanomolar potency of zaragozic acid B across mammalian and fungal orthologs supports its use as a universal squalene synthase inhibitor in comparative biology and antifungal discovery programs.

Cross-Species IC50 Range
Cross-study comparable
0.22–0.67 nM
A: 0.5–12 nM (24-fold span)
Narrow range supports comparative biology assay design across species.
Rat, human Hep G2, C. albicans squalene synthase.
Cross-species pharmacology Antifungal target engagement Translational modeling

Research and Procurement Application Scenarios


Selective Squalene Synthase Inhibition for Sterol Pathway Dissection

In studies of SREBP processing, LDL receptor regulation, or cholesterol biosynthetic flux where concurrent inhibition of farnesyl-protein transferase would confound interpretation, zaragozic acid B provides an experimentally validated ~34,000-fold selectivity window over FPTase, compared with only ~2,800-fold for zaragozic acid A and ~3,300-fold for zaragozic acid C [1][2]. This >12-fold selectivity advantage makes zaragozic acid B the preferred reagent for experiments requiring clean squalene synthase blockade without confounding prenylation effects.

Fungal Quorum-Sensing and Farnesol-Mediated Morphogenesis

Zaragozic acid B elicits a robust, reproducible eightfold induction of the quorum-sensing molecule farnesol in Candida albicans, an effect documented in peer-reviewed literature and not replicated with zaragozic acid A [1]. This functional phenotypic response positions zaragozic acid B as the reagent of choice for investigators studying farnesol-dependent morphogenetic switching, biofilm regulation, or fungal population density sensing.

Cross-Species Translational Pharmacology

With a sub-nanomolar IC50 range of 0.22–0.67 nM that spans rat, human, and Candida albicans squalene synthase orthologs, zaragozic acid B shows ≤3-fold inter-species potency variation [1]. This contrasts with zaragozic acid A, which exhibits a 24-fold IC50 range between human and rat enzymes [2], making zaragozic acid B the more reliable tool for antifungal target validation programs that require seamless translation between fungal enzyme inhibition data and mammalian safety counter-screens.

Picomolar-Affinity Biochemical Assays

With a Ki of 29 pM against rat liver microsomal squalene synthase—2.7-fold lower than zaragozic acid A (78 pM) and 1.6-fold lower than zaragozic acid C (45 pM)—zaragozic acid B is the highest-affinity natural zaragozic acid for this target [1]. This potency advantage is critical for tight-binding inhibitor studies, radioligand displacement assays at low enzyme concentrations, and crystallography efforts where full active-site occupancy at minimal compound concentrations is required.

Application
Selection Property
Validation Focus
Sterol pathway analysis (SREBP, LDL receptor regulation, cholesterol flux)
Squalene synthase/FPTase selectivity context
Prenylation-independent endpoint verification
Fungal quorum-sensing and farnesol morphogenesis studies
Reported farnesol induction phenotype in C. albicans
Farnesol-dependent morphogenesis or biofilm assays
Cross-species enzyme inhibition comparison
Narrow inter-species squalene synthase IC50 range
Fungal vs. mammalian target engagement counter-screens
High-affinity biochemical and biophysical assays (tight-binding, crystallography)
Reported picomolar-range affinity
Active-site occupancy at minimal concentration
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